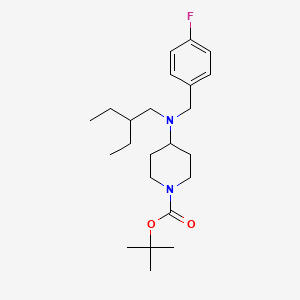

tert-Butyl 4-((2-ethylbutyl)(4-fluorobenzyl)amino)piperidine-1-carboxylate

Description

The compound tert-Butyl 4-((2-ethylbutyl)(4-fluorobenzyl)amino)piperidine-1-carboxylate features a piperidine core substituted at the 1-position with a tert-butoxycarbonyl (t-Boc) protecting group and at the 4-position with an amino group bearing two distinct substituents: a 2-ethylbutyl chain and a 4-fluorobenzyl moiety. This structure combines lipophilic (2-ethylbutyl) and aromatic (4-fluorobenzyl) elements, making it a candidate for pharmaceutical applications, particularly in receptor-targeting molecules. The t-Boc group enhances solubility and stability during synthesis .

Properties

Molecular Formula |

C23H37FN2O2 |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

tert-butyl 4-[2-ethylbutyl-[(4-fluorophenyl)methyl]amino]piperidine-1-carboxylate |

InChI |

InChI=1S/C23H37FN2O2/c1-6-18(7-2)16-26(17-19-8-10-20(24)11-9-19)21-12-14-25(15-13-21)22(27)28-23(3,4)5/h8-11,18,21H,6-7,12-17H2,1-5H3 |

InChI Key |

CLLDKUBKSZHOOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CN(CC1=CC=C(C=C1)F)C2CCN(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((2-ethylbutyl)(4-fluorobenzyl)amino)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 2-ethylbutylamine and 4-fluorobenzyl chloride under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-((2-ethylbutyl)(4-fluorobenzyl)amino)piperidine-1-carboxylate can undergo various chemical reactions including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring or the benzyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, tert-butyl 4-((2-ethylbutyl)(4-fluorobenzyl)amino)piperidine-1-carboxylate is studied for its potential interactions with biological macromolecules. It can be used in the development of new biochemical assays and as a tool for studying enzyme mechanisms[3][3].

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes[3][3].

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials[3][3].

Mechanism of Action

The mechanism of action of tert-butyl 4-((2-ethylbutyl)(4-fluorobenzyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Substituent Variations on the Amino Group

- tert-Butyl 4-(N-(4-fluorobenzyl)-N-methylamino)piperidine-1-carboxylate (AB6667): Differs by replacing the 2-ethylbutyl group with a methyl group. The reduced steric bulk may improve synthetic accessibility but decrease lipophilicity (predicted logP: ~3.5 vs. ~5.0 for the target compound) .

- tert-Butyl 4-(3-fluoro-2-methyl-6-nitrophenylamino)piperidine-1-carboxylate (BP30371): Incorporates a nitro group, introducing strong electron-withdrawing effects that may alter reactivity and binding affinity compared to the target compound’s electron-neutral 4-fluorobenzyl group .

Variations in the Piperidine Core

- tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate: Replaces the amino group with a phenoxy linkage, drastically altering electronic properties and hydrogen-bonding capacity .

Physicochemical Properties

| Compound Name | Molecular Weight | Predicted logP | Physical State | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | ~437.5 | ~5.0 | Solid (likely) | t-Boc, 4-fluorobenzyl, 2-ethylbutyl |

| AB6667 | ~322.4 | ~3.5 | Liquid/Oil | t-Boc, 4-fluorobenzyl, methyl |

| t-Boc-4F-AP | ~296.3 | ~2.8 | Crystalline solid | t-Boc, 4-fluorophenyl |

| BP30371 | ~367.3 | ~3.2 | Yellow solid | t-Boc, nitro, fluoro, methyl |

Key Research Findings

- Mass Spectrometry : The t-Boc group in the target compound fragments to produce characteristic ions (e.g., m/z 57 for tert-butyl), while the 4-fluorobenzyl group generates distinct peaks at m/z 109 (C7H6F+) .

- Crystallography : Similar t-Boc-piperidine derivatives (e.g., CAS 333986-05-3) exhibit chair conformations for the piperidine ring, stabilized by intramolecular hydrogen bonds .

- Structure-Activity Relationships (SAR) : Bulkier substituents (e.g., 2-ethylbutyl) enhance lipophilicity but may reduce solubility, necessitating formulation optimization .

Biological Activity

Chemical Identity:

- IUPAC Name: tert-Butyl 4-((2-ethylbutyl)(4-fluorobenzyl)amino)piperidine-1-carboxylate

- Molecular Formula: C23H37FN2O2

- Molecular Weight: 392.55 g/mol

- CAS Number: Not specified in the search results.

This compound is characterized by a piperidine ring with a tert-butyl ester and an amine substitution, which may confer unique biological properties.

The biological activity of this compound may be attributed to its structural features that allow interaction with various biological targets. The presence of the fluorobenzyl group suggests potential activity in modulating neurotransmitter systems, particularly in relation to neurodegenerative diseases.

In Vitro Studies

Research indicates that compounds similar to this structure can exhibit significant neuroprotective effects. For instance, studies on related piperidine derivatives have shown their ability to inhibit amyloid-beta aggregation, a key factor in Alzheimer's disease pathology. Such compounds have demonstrated:

- Inhibition of β-secretase activity: This enzyme is crucial for amyloid precursor protein processing, leading to amyloid-beta formation.

- Acetylcholinesterase inhibition: This activity can enhance cholinergic transmission, beneficial in cognitive disorders.

In Vivo Studies

In animal models, similar compounds have been tested for their neuroprotective effects against scopolamine-induced cognitive deficits. The results often indicate:

- Improved memory and learning capabilities in treated subjects compared to controls.

- Reduction of oxidative stress markers such as malondialdehyde (MDA), which indicates a protective effect against neuronal damage.

Data Summary

| Study Type | Compound | Findings |

|---|---|---|

| In Vitro | M4 | Inhibition of β-secretase (IC50 = 15.4 nM), Acetylcholinesterase (Ki = 0.17 μM), 85% inhibition of Aβ aggregation at 100 μM |

| In Vivo | M4 | Improved cognitive function in scopolamine-treated rats, reduced oxidative stress markers |

| Neuroprotection | Similar Compounds | Enhanced cell viability in astrocytes exposed to Aβ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.